1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone bridging two aromatic rings. The A-ring (4-ethyl-2-hydroxyphenyl) features a hydroxyl group at the 2-position and an ethyl substituent at the 4-position, while the B-ring (3,4,5-trimethoxyphenyl) is fully substituted with methoxy groups. This structural configuration confers unique electronic and steric properties, influencing its solubility, bioavailability, and intermolecular interactions.
Properties
CAS No. |
649551-67-7 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O5/c1-5-13-6-8-15(17(22)10-13)16(21)9-7-14-11-18(23-2)20(25-4)19(12-14)24-3/h6-12,22H,5H2,1-4H3 |
InChI Key |
IOYWBOLJGYWLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethyl-2-hydroxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Here's a detailed overview of the applications of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, incorporating research findings from various sources.
Synthesis and Properties
1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized through the Claisen-Schmidt condensation reaction, which involves reacting 4-ethyl-2-hydroxybenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction typically occurs in ethanol or methanol under reflux conditions.
Key properties of this compound include:
- CAS No.: 649551-67-7
- Molecular Formula:
- Molecular Weight: 342.4 g/mol
- IUPAC Name: 1-(4-ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Potential Applications
While the provided search results do not offer explicit applications of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, they do highlight research on related compounds with potential applications . These include:
- Anticancer Activity: Derivatives of curcuminoids, which share structural similarities, have demonstrated potent anti-proliferative effects against human cancer cell lines .
- Neuroprotective Actions: Resveratrol-based multitarget-directed ligands (MTDLs) have shown neuroprotective and antioxidant actions in Alzheimer's models . The compound 5-[( E)-2-(4-Methoxyphenyl)ethenyl]-3-(prop-2-yn-1-yl)-1,3,4-oxadiazol-2(3 H)-one (4e) exhibited a good drug-like profile and the ability to promote hippocampal neurogenesis .
- Modulation of Oxidative Stress and Inflammation: Resveratrol-based MTDLs have been evaluated in assays related to oxidative stress and inflammation, showing potential in stimulating defensive and regenerative pathways and blocking early events in neurodegenerative cascades .
- GADD45B Upregulation: Some related compounds can induce the up-regulated expression of GADD45B, which leads to the suppression of cancer cell formation and cell death .
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways: Modulation of signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The biological activity and physicochemical behavior of chalcones are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Structural and Functional Insights
- Hydroxyl vs. Methoxy/Ethoxy Groups : The 2-hydroxyl group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., tubulin or kinases) compared to methoxy/ethoxy-substituted analogues like Chalcone1 or ETTC . However, methoxy/ethoxy groups improve lipophilicity, aiding membrane permeability .
- Ethyl Substituent : The 4-ethyl group on the A-ring balances lipophilicity and steric effects. This contrasts with ETTC’s triethoxy substitutions, which may reduce solubility but increase cytotoxicity .
- The target’s asymmetric ethyl-hydroxyl combination may disrupt dense packing, improving dissolution .
Biological Activity
1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including anticancer and antioxidant properties.
- IUPAC Name : 1-(4-ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Molecular Formula : C20H22O5
- Molecular Weight : 342.4 g/mol
- CAS Number : 649551-67-7
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to exhibit IC50 values in the nanomolar range against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 30–43 |
| A549 | 160–240 |
| HT-29 | 67–160 |
In vivo studies using zebrafish models have further confirmed its anticancer efficacy, demonstrating a reduction in tumor growth and improved survival rates .
Antioxidant Properties
Chalcones are known for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly beneficial in preventing the initiation and progression of various diseases, including cancer and cardiovascular disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic pathways.
- Induction of Apoptosis : It activates caspase pathways, leading to programmed cell death in cancer cells .
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with this chalcone derivative resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial depolarization and caspase activation .
- Zebrafish Model : In vivo experiments showed that this compound effectively reduced tumor size and enhanced survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
